

Selank (diacetate) and its relationship to tuftsin

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An In-depth Technical Guide to **Selank (diacetate)** and its Relationship to Tuftsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

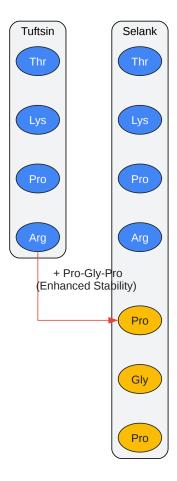
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) developed as an analogue of the endogenous tetrapeptide, tuftsin (Thr-Lys-Pro-Arg). While tuftsin is primarily recognized for its immunomodulatory functions, particularly the stimulation of phagocytic cells, Selank was designed for enhanced metabolic stability and exhibits a distinct pharmacological profile characterized by potent anxiolytic, nootropic, and neuroprotective effects. This document provides a detailed examination of the structural relationship, comparative mechanisms of action, and key biological activities of both peptides. It summarizes available quantitative data, presents detailed protocols for hallmark experimental assays, and visualizes the critical signaling pathways and relationships to provide a comprehensive technical resource for the scientific community.

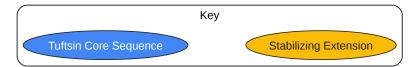
Structural and Functional Relationship

Selank was synthesized at the Institute of Molecular Genetics of the Russian Academy of Sciences.[1] It is a direct analogue of the native immunomodulatory peptide tuftsin, which corresponds to the Thr-Lys-Pro-Arg fragment of the heavy chain of human immunoglobulin G (IgG).[1] The defining structural modification in Selank is the addition of a Pro-Gly-Pro tripeptide sequence to the C-terminus of the tuftsin molecule. This extension was specifically designed to increase the peptide's resistance to enzymatic degradation, thereby prolonging its metabolic half-life compared to the naturally transient tuftsin.[1][2]



While Selank retains some of the immunomodulatory characteristics of its parent peptide, its primary therapeutic effects are centered on the nervous system. Unlike tuftsin, Selank exhibits pronounced anxiolytic and nootropic (cognitive-enhancing) properties without the sedative and amnestic side effects associated with traditional benzodiazepines.[1][3]







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Caption: Structural relationship between Tuftsin and Selank.

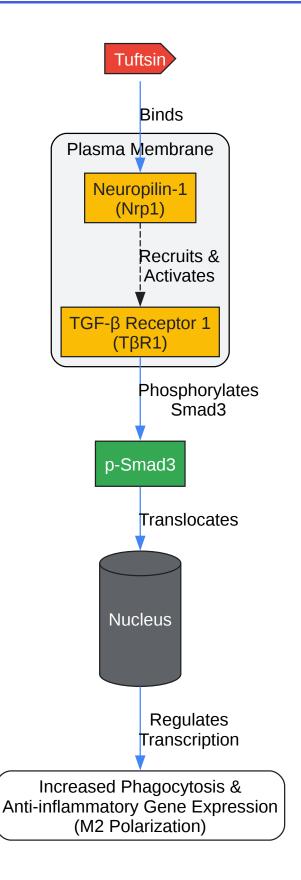
Core Biology of Tuftsin

Tuftsin is a natural tetrapeptide primarily involved in immune system regulation.[4] Its activity is mediated through specific receptors on the surface of phagocytic cells, including macrophages, microglia, and neutrophils.[5][6]

Mechanism of Action & Signaling Pathway

The primary receptor for tuftsin has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane protein.[7] Because Nrp1 has a small intracellular domain incapable of independent signaling, it functions by associating with co-receptors. Research has demonstrated that tuftsin binding to Nrp1 initiates signaling through the canonical Transforming Growth Factor-beta (TGF- β) pathway.[8] This involves the recruitment and phosphorylation of the TGF- β type I receptor (T β R1), which in turn phosphorylates receptor-regulated SMADs (specifically Smad3). The phosphorylated Smad3 then translocates to the nucleus to regulate gene transcription, leading to an anti-inflammatory M2 phenotype shift in microglia and enhanced phagocytic activity.[8]





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Caption: Tuftsin signaling pathway via Nrp1 and TGF-β.



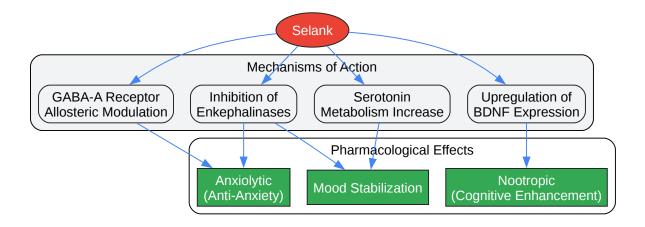
Core Biology of Selank

While derived from tuftsin, Selank's biological activity is predominantly centered on the central nervous system. Its mechanisms are multifaceted, involving several key neurotransmitter and neurotrophic systems.

Mechanisms of Action

- GABAergic Modulation: Clinical studies show that Selank's anxiolytic effects are similar to those of benzodiazepines, suggesting a shared mechanism involving the GABAergic system.
 [9] Selank acts as a positive allosteric modulator of GABA-A receptors. It does not directly affect the receptor's affinity for GABA but appears to alter the number of specific binding sites, thereby enhancing GABA's inhibitory effects on the central nervous system.
 [1][9] This modulation occurs without causing the sedation or dependency associated with benzodiazepines.
- Monoamine Regulation: Selank distinctly influences monoaminergic systems. In contrast to
 tuftsin, Selank enhances serotonin (5-HT) metabolism, particularly in the brain stem.[10][11]
 This action may contribute to its mood-stabilizing and antidepressant effects.
- Enkephalin Degradation Inhibition: Selank dose-dependently inhibits enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides involved in mood regulation and stress response.[12] This inhibition prolongs the action of enkephalins, contributing to Selank's anxiolytic properties.[13][14]
- Neurotrophic Factor Upregulation: Selank has been shown to regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex.[15] BDNF is critical for neuronal survival, growth, and synaptic plasticity, processes that are fundamental to learning and memory. This mechanism likely underlies Selank's nootropic effects.
- Immunomodulation: Selank retains immunomodulatory functions, influencing the balance of T helper cell (Th1/Th2) cytokines and suppressing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), particularly in patients with anxiety and depressive disorders.[3]
 [16]





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Caption: Multifaceted mechanisms of action for Selank.

Quantitative Data Summary

The following tables summarize the available quantitative data for Selank and tuftsin from preclinical and clinical studies. Data remains limited in some areas, particularly regarding direct receptor binding affinities.

Table 1: Peptide Structure and Properties

Parameter	Tuftsin	Selank
Sequence	Thr-Lys-Pro-Arg	Thr-Lys-Pro-Arg-Pro-Gly- Pro
Molar Mass	~500.6 g/mol	~751.9 g/mol
Modification	None (Natural Peptide)	C-terminal extension with Pro- Gly-Pro

| Primary Function | Immunomodulation | Anxiolytic, Nootropic |

Table 2: Pharmacodynamic Data



Parameter & Target	Peptide	Value	Species/Model	Reference
IC ₅₀ (Enkephalin- degrading enzymes)	Selank	15 μΜ	Human Plasma	[12]
IC ₅₀ (Enkephalindegrading enzymes)	Selank	20 μΜ	Human Serum	[17]
Effective Concentration (Phagocytosis)	Tuftsin	1 μg/mL (maximal effect)	Murine Kupffer Cells	[6]

| Effective Concentration (Phagocytosis) | Tuftsin | 5 μ g/mL (maximal effect) | Human PMNs | [18] |

Table 3: Preclinical Dosing

Parameter	Peptide	Value	Species/Model	Reference
Effective Anxiolytic Dose	Selank	100 - 300 μg/kg (i.p. or i.n.)	Rodents	[1][14]

| Cognitive-Stimulating Dose | Selank | 300 μg/kg/day (i.p.) | Rats |[15] |

Detailed Experimental Protocols

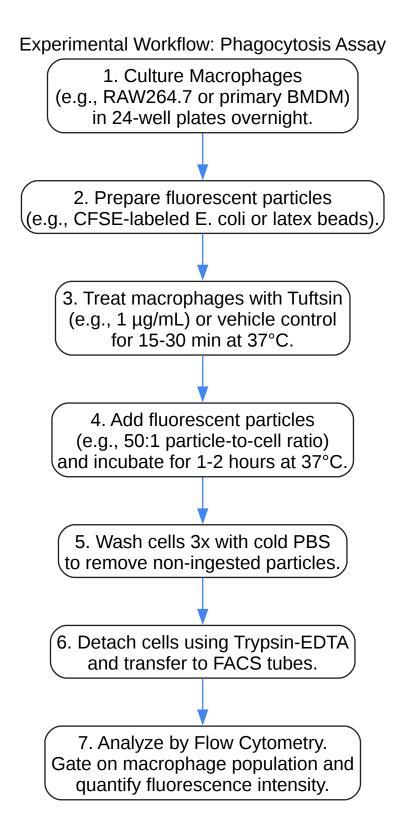
The following are representative protocols for key assays used to characterize the biological activities of tuftsin and Selank.

Protocol: Tuftsin-Stimulated Macrophage Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of macrophages in response to tuftsin stimulation using fluorescently labeled particles and analysis by flow



cytometry.



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